1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine
Overview
Description
1-[6-(2,4-Dichlorophenoxy)hexyl]pyrrolidine is an organic compound with the molecular formula C16H23Cl2NO It is characterized by the presence of a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine typically involves the reaction of 2,4-dichlorophenol with 1-bromohexane to form 6-(2,4-dichlorophenoxy)hexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[6-(2,4-dichlorophenoxy)hexyl]piperidine: Similar structure with a piperidine ring instead of pyrrolidine.
1-[6-(2,4-dichlorophenoxy)hexyl]morpholine: Contains a morpholine ring instead of pyrrolidine.
1-[6-(2,4-dichlorophenoxy)hexyl]azepane: Features an azepane ring in place of pyrrolidine.
Uniqueness
1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 2,4-dichlorophenoxy-substituted hexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c17-14-7-8-16(15(18)13-14)20-12-6-2-1-3-9-19-10-4-5-11-19/h7-8,13H,1-6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYIPDWUFLDHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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